Mirisetron maleate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

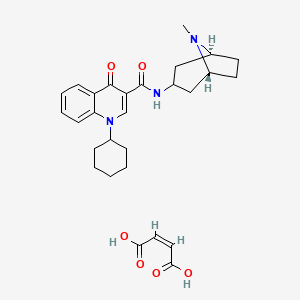

El maleato de mirisetrón es un compuesto químico conocido por su función como antagonista del receptor 5-HT3. Se utiliza principalmente en el campo médico para controlar las náuseas y los vómitos, particularmente los inducidos por la quimioterapia . La fórmula molecular del compuesto es C28H35N3O6, y tiene un peso molecular de 509.603 .

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: La síntesis del maleato de mirisetrón implica múltiples pasos, comenzando con los precursores apropiados. La ruta sintética detallada es propiedad y a menudo implica el uso de reactivos y catalizadores específicos en condiciones controladas. Las condiciones de reacción generalmente incluyen el mantenimiento de temperaturas y niveles de pH específicos para garantizar el rendimiento deseado del producto .

Métodos de Producción Industrial: La producción industrial del maleato de mirisetrón se lleva a cabo en reactores a gran escala donde las condiciones de reacción se controlan meticulosamente. El proceso implica el uso de reactivos y solventes de alta pureza para lograr un alto rendimiento y pureza del producto final. El proceso de producción está diseñado para ser eficiente y rentable, al tiempo que cumple con los estrictos estándares de control de calidad .

Análisis De Reacciones Químicas

Tipos de Reacciones: El maleato de mirisetrón experimenta diversas reacciones químicas, que incluyen:

Oxidación: Esta reacción implica la adición de oxígeno o la eliminación de hidrógeno, a menudo utilizando agentes oxidantes.

Reducción: Esta reacción implica la adición de hidrógeno o la eliminación de oxígeno, generalmente utilizando agentes reductores.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen el permanganato de potasio y el peróxido de hidrógeno.

Reducción: Los agentes reductores comunes incluyen el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Los reactivos comunes incluyen halógenos y nucleófilos en condiciones específicas de pH y temperatura.

Principales Productos Formados: Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir productos desoxigenados .

Aplicaciones Científicas De Investigación

El maleato de mirisetrón tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como compuesto de referencia en química analítica para estudiar las interacciones receptor-ligando.

Biología: Se utiliza en la investigación biológica para estudiar los efectos del antagonismo del receptor 5-HT3 en diversos procesos fisiológicos.

Medicina: Se utiliza en investigación clínica para desarrollar nuevos tratamientos para las náuseas y los vómitos, particularmente en pacientes con quimioterapia.

Industria: Se utiliza en la industria farmacéutica para desarrollar y fabricar medicamentos antieméticos

Mecanismo De Acción

El maleato de mirisetrón ejerce sus efectos al unirse y antagonizar los receptores 5-HT3. Estos receptores están involucrados en la transmisión de señales relacionadas con las náuseas y los vómitos. Al bloquear estos receptores, el maleato de mirisetrón previene la activación del reflejo del vómito, lo que reduce las náuseas y los vómitos. Los objetivos moleculares incluyen los receptores 5-HT3 ubicados en los sistemas nervioso central y periférico .

Compuestos Similares:

Ondansetrón: Otro antagonista del receptor 5-HT3 que se utiliza para prevenir las náuseas y los vómitos.

Granisetrón: Similar al maleato de mirisetrón, se utiliza para controlar las náuseas y los vómitos inducidos por la quimioterapia.

Palonosetrón: Conocido por su vida media más larga y mayor afinidad de unión a los receptores 5-HT3.

Singularidad: El maleato de mirisetrón es único debido a su afinidad de unión específica y eficacia en el manejo de las náuseas y los vómitos. En comparación con otros compuestos similares, puede ofrecer diferentes propiedades farmacocinéticas, como absorción, distribución, metabolismo y excreción, lo que puede influir en su eficacia general y perfil de efectos secundarios .

Comparación Con Compuestos Similares

Ondansetron: Another 5-HT3 receptor antagonist used to prevent nausea and vomiting.

Granisetron: Similar to Mirisetron maleate, it is used to manage chemotherapy-induced nausea and vomiting.

Palonosetron: Known for its longer half-life and higher binding affinity to 5-HT3 receptors.

Uniqueness: this compound is unique due to its specific binding affinity and efficacy in managing nausea and vomiting. Compared to other similar compounds, it may offer different pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion, which can influence its overall effectiveness and side effect profile .

Propiedades

Número CAS |

148611-75-0 |

|---|---|

Fórmula molecular |

C28H35N3O6 |

Peso molecular |

509.6 g/mol |

Nombre IUPAC |

(Z)-but-2-enedioic acid;1-cyclohexyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxamide |

InChI |

InChI=1S/C24H31N3O2.C4H4O4/c1-26-18-11-12-19(26)14-16(13-18)25-24(29)21-15-27(17-7-3-2-4-8-17)22-10-6-5-9-20(22)23(21)28;5-3(6)1-2-4(7)8/h5-6,9-10,15-19H,2-4,7-8,11-14H2,1H3,(H,25,29);1-2H,(H,5,6)(H,7,8)/b;2-1-/t16?,18-,19+; |

Clave InChI |

OQIHDZMOAKTHKW-WPJOOPQGSA-N |

SMILES |

CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5.C(=CC(=O)O)C(=O)O |

SMILES isomérico |

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5.C(=C\C(=O)O)\C(=O)O |

SMILES canónico |

CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5.C(=CC(=O)O)C(=O)O |

Apariencia |

Solid powder |

Pureza |

>98% (or refer to the Certificate of Analysis) |

Vida útil |

>2 years if stored properly |

Solubilidad |

Soluble in DMSO, not in water |

Almacenamiento |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Sinónimos |

mirisetron mirisetron hydrochloride mirisetron maleate N-(8-methyl-8-azabicyclo(3.2.1)octan-3-yl)-1-cyclohexyl-1,4-dihydro-4-oxoquinoline-3-carboxamide (endo-) SEC 579 SEC-579 WAY 100579 WAY-100579 WAY-SEC-579 |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.